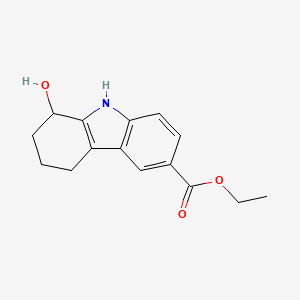

ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-hydroxy-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,13,16-17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBTZBKDTWVVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385644 | |

| Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5311-41-1 | |

| Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Fischer Indole Synthesis: : One common method to synthesize carbazole derivatives involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and cyclohexanone, which undergo acid-catalyzed cyclization to form the indole structure. For ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, the process involves:

Reactants: Phenylhydrazine, cyclohexanone, and ethyl chloroformate.

Conditions: Acidic conditions (e.g., methanesulfonic acid) under reflux.

Steps: Formation of the hydrazone intermediate, cyclization to the indole, and subsequent esterification.

-

Palladium-Catalyzed Coupling: : Another approach involves palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to introduce various substituents onto the carbazole core.

Reactants: A suitable halogenated carbazole derivative and an ethyl ester precursor.

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and appropriate solvents (e.g., DMF or toluene).

Industrial Production Methods

Industrial production of this compound often employs scalable methods like continuous flow synthesis, which allows for better control over reaction conditions and yields. Key steps include:

Continuous Flow Reactors: Use of microreactors for precise temperature and pressure control.

Catalysts: Use of heterogeneous catalysts to facilitate separation and recycling.

Purification: Techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxy group at the 1-position can undergo oxidation to form a ketone.

Reagents: Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent.

Conditions: Mild to moderate temperatures, typically in an organic solvent like dichloromethane.

-

Reduction: : The ester group can be reduced to an alcohol.

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Anhydrous conditions, often in ether solvents.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

Reagents: Halogenating agents (e.g., NBS for bromination), nitrating agents (e.g., HNO3/H2SO4).

Conditions: Vary depending on the substituent being introduced, typically involving controlled temperatures and solvents.

Major Products

Oxidation: Formation of 1-keto-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate.

Reduction: Formation of 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-methanol.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically employs the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with suitable carbonyl compounds under acidic conditions to form the indole structure. Subsequent modifications introduce the ethyl ester group, finalizing the compound's structure.

Molecular Characteristics:

- Molecular Formula: C17H19NO3

- Molecular Weight: 285.34 g/mol

- Functional Groups: Ethyl ester and hydroxyl groups contribute to its reactivity and potential biological activity.

Pharmacological Applications

This compound has demonstrated potential as an active ingredient in pharmaceutical compositions. It acts as a CRTH2 receptor antagonist, which is significant in treating various allergic and inflammatory conditions. These include:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Inflammatory bowel disease

- Rheumatoid arthritis

Research indicates that compounds within this class can modulate immune responses effectively, making them suitable candidates for developing therapeutic agents against Th2-mediated diseases .

Materials Science

In materials science, carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. This compound can be utilized in the development of novel organic semiconductors and photonic devices. Its ability to form stable films and exhibit good charge transport properties makes it a candidate for further exploration in this area.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions including:

- Esterification

- Nucleophilic substitutions

- Cyclization reactions

These reactions are essential for synthesizing more complex molecules that may have additional biological or industrial applications.

Case Study 1: Therapeutic Efficacy in Allergic Disorders

A study investigating the efficacy of tetrahydrocarbazole derivatives demonstrated significant improvements in symptoms related to allergic asthma when tested in animal models. The research highlighted the compound's ability to inhibit Th2 cell activation and reduce eosinophilic inflammation, suggesting its potential for clinical application .

Case Study 2: Development of OLED Materials

Research focused on the incorporation of carbazole derivatives into OLEDs showed that this compound could enhance device performance by improving luminescence efficiency and stability. The findings indicate that such compounds could lead to more efficient energy use in display technologies.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate depends on its specific application:

Neurological Effects: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Anticancer Activity: It can induce apoptosis in cancer cells by interacting with DNA or inhibiting key enzymes involved in cell proliferation.

Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituent positions and functional groups, significantly altering their properties. Key examples include:

Key Observations :

Spectroscopic and Physical Properties

- NMR Shifts : The hydroxyl group in the target compound is expected to produce a downfield shift in ¹H NMR compared to methyl/ethyl analogs. For example, compound 37 shows δ 8.22 (s, 1H) for aromatic protons, while N-methylated analogs (38m) exhibit upfield shifts due to electron-donating effects .

- Melting Points and Solubility: Hydroxyl groups typically increase melting points and water solubility via hydrogen bonding.

Biological Activity

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a compound belonging to the carbazole family, which has been investigated for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Carbazole Derivatives

Carbazole derivatives are known for their wide range of biological activities, including antimicrobial , antiviral , antitumor , and anti-inflammatory effects. The structure of this compound contributes to its interaction with various biological targets.

-

CRTH2 Receptor Antagonism :

- This compound has been identified as a potent antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a critical role in mediating allergic responses and inflammation. By inhibiting this receptor, the compound may help in treating conditions like asthma and allergic rhinitis .

- Antioxidant Activity :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated significant cell growth inhibition at micromolar concentrations. Mechanistic studies indicated that apoptosis was induced via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study: Anti-inflammatory Effects

In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may be effective in managing inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate?

Answer:

Key parameters for synthesis include:

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.

- pH adjustment : Use acetic acid (pH 4–5) to stabilize intermediates during ring closure.

- Reaction time : Monitor via TLC; typical durations range from 4–6 hours for complete conversion.

- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate 8:2) followed by recrystallization in ethanol.

Characterization should combine NMR (1H/13C for regiochemistry) and HPLC (>98% purity) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this carbazole derivative?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl (δ ~170 ppm).

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and ester (1720–1740 cm⁻¹) functionalities.

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental analysis : Ensure C, H, N, O percentages align with theoretical values (±0.3%) .

Advanced: How can crystallographic tools like SHELX and ORTEP-III resolve structural ambiguities in this compound?

Answer:

- SHELXL : Refine X-ray data to model hydrogen bonding and disorder (e.g., cyclohexene ring conformers, ~86:14 occupancy) .

- ORTEP-III : Visualize anisotropic displacement parameters and intermolecular interactions (e.g., N–H···O/S hydrogen bonds).

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(10) rings) using Etter’s formalism .

Advanced: What computational approaches predict the compound’s intermolecular interaction patterns?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compare with crystallographic data.

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, H···O interactions) for packing efficiency.

- Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina .

Advanced: How can structure-activity relationships (SAR) guide functionalization of the carbazole core?

Answer:

- Bioisosteric replacement : Substitute the hydroxyl group with methoxy or amino groups to modulate solubility.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines.

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE software .

Advanced: What strategies address discrepancies between spectroscopic and crystallographic data?

Answer:

- Cross-validation : Compare NMR-derived torsion angles with X-ray values (±5° tolerance).

- Dynamic disorder modeling : Use SHELXL’s PART instruction to refine split positions for flexible moieties.

- Thermal ellipsoid analysis : Assess anisotropic motion to explain NMR signal broadening .

Advanced: How do hydrogen-bonding networks influence supramolecular assembly in crystalline phases?

Answer:

- Graph set notation : Identify motifs like C(6) chains or D(2) dimers from X-ray data.

- π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings.

- Solvent inclusion : Use PLATON/SQUEEZE to model disordered solvent molecules in voids .

Advanced: What techniques ensure enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral HPLC : Use Chiralpak IA-3 column (hexane/isopropanol 90:10) to resolve enantiomers.

- Circular dichroism (CD) : Compare experimental spectra with TD-DFT simulations.

- X-ray anomalous scattering : Assign absolute configuration via Flack parameter refinement .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose to 0.1M HCl/NaOH (25°C, 24h) and monitor via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C).

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and assess impurity profiles .

Advanced: Can green chemistry principles be applied to improve the synthesis sustainability?

Answer:

- Solvent selection : Replace DMF with Cyrene™ (biobased solvent) for cyclization steps.

- Catalysis : Use Fe³⁺-montmorillonite for Friedel-Crafts alkylation (85% yield, 50°C).

- Waste reduction : Employ flow chemistry to minimize solvent volume by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.